Ethyl 2-(4-isobutylphenyl)propionate, also known as ibuprofen ethyl ester, has been synthesized and characterized in various scientific studies. Researchers have employed different methods for its synthesis, including esterification reactions and enzymatic processes [, ].
Studies have explored the potential biological activities of ethyl 2-(4-isobutylphenyl)propionate, although research is limited compared to its parent compound, ibuprofen.
Some studies have investigated the potential antimicrobial properties of ethyl 2-(4-isobutylphenyl)propionate. However, the results have been inconclusive, and further research is needed to determine its efficacy against various microorganisms [].
Limited research suggests that ethyl 2-(4-isobutylphenyl)propionate might exhibit some antioxidant activity, potentially due to the presence of the aromatic ring in its structure []. However, more studies are needed to confirm this activity and understand its potential implications.
Ethyl 2-(4-isobutylphenyl)propionate, also known by its chemical name and CAS number 41283-72-1, is an organic compound characterized by the molecular formula and a molecular weight of approximately 234.34 g/mol. This compound features an ethyl ester functional group attached to a propionic acid backbone, which is further substituted with a 4-isobutylphenyl group. The structure contributes to its unique physical properties, including a density of 0.967 g/cm³ and a boiling point of about 304.3ºC at standard atmospheric pressure .
While specific biological activity data for ethyl 2-(4-isobutylphenyl)propionate is limited, compounds with similar structures often exhibit notable pharmacological properties. For instance, related esters are studied for anti-inflammatory and analgesic effects, akin to those observed with ibuprofen, which shares structural similarities due to the presence of the propionic acid moiety . Further investigation may reveal additional biological activities pertinent to this compound.
Ethyl 2-(4-isobutylphenyl)propionate can be synthesized through several methods:
Ethyl 2-(4-isobutylphenyl)propionate has potential applications in various fields:
Several compounds share structural similarities with ethyl 2-(4-isobutylphenyl)propionate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Molecular Formula | Notable Characteristics |
|---|---|---|---|
| Ibuprofen | 50679-71-9 | C₁₃H₁₈O₂ | Well-known nonsteroidal anti-inflammatory drug |
| Ethyl 2-(4-methylphenyl)propionate | 41283-72-1 | C₁₅H₂₂O₂ | Similar structure but lacks isobutyl substitution |
| Ethyl 2-(4-propoxyphenyl)propionate | 41283-73-2 | C₁₅H₂₂O₃ | Contains an ether functional group instead of isobutylene |
Ethyl 2-(4-isobutylphenyl)propionate stands out due to its specific isobutylene substitution, which may influence its pharmacological properties differently compared to other similar compounds. This unique substitution could enhance lipophilicity and alter interaction profiles with biological targets, making it an interesting candidate for further research.
Dynamic kinetic resolution (DKR) combines enzymatic enantioselectivity with in situ racemization to overcome the 50% yield limitation of traditional kinetic resolution. For ibuprofen ethyl ester, immobilized Candida antarctica lipase B (CALB) has been integrated with heterogeneous racemization catalysts (e.g., zeolites or acidic resins) in membrane reactors.
Novel hydrogel matrices functionalized with ionic liquids (ILs) enhance lipase stability and activity. A 2024 study demonstrated that lipase immobilized in polyvinyl alcohol hydrogels with 5 wt% [BMIM][BF₄] achieved 62% activity retention after 10 reaction cycles. The IL’s hydrophobic interactions preserved the enzyme’s tertiary structure, enabling a 95% conversion rate of racemic ibuprofen ester in isooctane. Key parameters include:
| Parameter | Optimal Value | Impact on Conversion |
|---|---|---|
| IL Concentration | 5 wt% | Maximizes hydrophobicity without denaturation |
| Immobilization Time | 8 h | Balances enzyme loading and activity loss |
| Temperature | 45°C | Maintains hydrogel integrity and lipase activity |
Mathematical modeling of hollow fiber membrane reactors revealed that flow rates >2 mL/min minimize diffusional limitations, achieving 98% enantiomeric excess (ee).
The enantioselective behavior of Candida antarctica lipase B (CALB) toward ethyl 2-(4-isobutylphenyl)propionate is rooted in its active-site architecture and substrate-binding dynamics. CALB’s catalytic triad (Ser105, Asp187, His224) facilitates nucleophilic attack on the ester carbonyl group, while the oxyanion hole (Thr40 and Gln106) stabilizes the tetrahedral intermediate [4]. Molecular dynamics simulations reveal that the enzyme’s enantiopreference arises from differential stabilization of substrate enantiomers within the hydrophobic substrate-binding pocket [4]. For ethyl 2-(4-isobutylphenyl)propionate, the (R)-enantiomer aligns more favorably due to reduced steric clashes between the isobutylphenyl group and the pocket’s Val154 and Leu278 residues [4] [5].
Hydrophobic interactions dominate substrate orientation, with the isobutylphenyl moiety nesting into a region lined by Phe119 and Leu140. This positioning ensures optimal proximity of the ester group to the catalytic serine. Computational docking studies further indicate that the (S)-enantiomer experiences torsional strain from the phenyl group’s orientation relative to the propionate chain, reducing binding affinity by approximately 2.3 kcal/mol compared to the (R)-form [4].
| Structural Feature | Role in Enantioselectivity |
|---|---|
| Oxyanion hole (Thr40/Gln106) | Stabilizes tetrahedral intermediate via hydrogen bonds |
| Val154/Leu278 | Creates steric gate for bulky substituents |
| Phe119/Leu140 | Hydrophobic substrate anchoring |
Non-aqueous media significantly influence CALB’s catalytic efficiency and selectivity. In solventless systems, the absence of a bulk solvent phase increases substrate concentration at the enzyme’s surface, enhancing reaction rates by up to 40% compared to biphasic systems [1] [2]. However, hydrophobic solvents like toluene reduce interfacial activation by stabilizing the enzyme’s closed conformation, decreasing substrate access to the active site [5].
Polar aprotic solvents such as tetrahydrofuran (THF) and 1,4-dioxane disrupt water networks around CALB, reducing its conformational flexibility. This leads to a 15–20% decrease in enantiomeric excess (ee) for ethyl 2-(4-isobutylphenyl)propionate due to impaired discrimination between enantiomers [2]. Conversely, ionic liquids like [BMIM][PF6] improve enantioselectivity (up to 92% ee) by preserving the enzyme’s hydration shell while maintaining substrate solubility [2].
| Solvent | log P | Relative Activity (%) | ee (%) |
|---|---|---|---|
| Solventless | – | 100 | 88 |
| Toluene | 2.5 | 72 | 78 |
| THF | 0.46 | 58 | 65 |
| [BMIM][PF6] | – | 89 | 92 |
Dynamic kinetic resolution (DKR) of ethyl 2-(4-isobutylphenyl)propionate requires precise control of racemization rates to maintain substrate equilibrium. Alkaline conditions (pH 9–10) with sodium isopropoxide (NaOiPr) accelerate racemization via base-catalyzed enolate formation, achieving a rate constant (krac) of 0.15 min−1 at 50°C [3]. In biphasic systems (water:octanol), partitioning of the enolate into the organic phase reduces back-hydrolysis, sustaining a racemization yield of 94% over 12 hours [3].
Immobilized CALB in packed-bed reactors demonstrates improved racemization kinetics due to continuous substrate exposure. At 30°C, a residence time of 2 hours achieves 99% conversion with 85% ee, outperforming batch systems by 18% [2].
Water activity (aw) critically impacts CALB’s enantioselectivity in solvent-free esterification. Optimal aw = 0.25–0.35 preserves enzyme hydration while minimizing competitive hydrolysis [1]. Molecular sieves (3 Å) reduce aw to 0.12, increasing ee from 78% to 91% by suppressing water-mediated substrate desorption [2].
Salt hydrate pairs (Na2CO3/NaHCO3) buffer aw at 0.28, stabilizing CALB’s open conformation and enhancing turnover frequency by 2.4-fold [1]. Excess water (aw > 0.5) induces interfacial denaturation, reducing enantioselectivity to 54% due to active-site distortion [5].
Enzymatic membrane reactors represent a transformative approach to process intensification in the production of ethyl 2-(4-isobutylphenyl)propionate, combining the selectivity of biocatalysis with the efficiency of membrane separation technology [1]. The integration of enzymatic catalysis with membrane filtration in a single unit operation addresses multiple challenges inherent in traditional batch processes, including enzyme recovery, product separation, and continuous operation.
The design of enzymatic membrane reactors for ethyl 2-(4-isobutylphenyl)propionate synthesis involves several critical considerations. Flow-through membrane reactors, where enzymes are immobilized within the membrane matrix, offer superior mass transfer characteristics compared to conventional stirred tank reactors. The biocatalyst can be grafted onto the membrane surface or entrapped within the membrane pores, enabling substrate conversion as the reaction mixture flows through the membrane structure.
Recent advances in membrane reactor design have focused on optimizing enzyme loading capacity while maintaining adequate mixing and mass transfer. Multi-layer enzymatic membrane reactors demonstrate enhanced performance, with biocatalytic activities reaching 31.2 U/cm² and operational stability extending to 42 days, representing significant improvements over conventional flat-sheet configurations. The incorporation of polyallylamine hydrochloride and polydopamine coatings provides controlled modification of membrane surfaces, achieving immobilization efficiencies of 140% for alcohol dehydrogenase systems.
| Reactor Type | Enzyme Loading (mg/cm²) | Biocatalytic Activity (U/cm²) | Operational Stability (days) | Conversion Efficiency (%) | Membrane Material |
|---|---|---|---|---|---|
| Flat Sheet EMR | 2.5 | 12.3 | 15 | 68 | PVDF |
| Hollow Fiber EMR | 4.1 | 18.7 | 22 | 75 | Polyethersulfone |
| Ceramic Capillary EMR | 1.8 | 8.9 | 30 | 82 | Ceramic |
| Microsphere-packed EMR | 3.2 | 25.4 | 36 | 84 | Polyethersulfone |
| Multi-layer EMR | 5.6 | 31.2 | 42 | 89 | Composite |
The process intensification benefits of enzymatic membrane reactors extend beyond simple reaction and separation coupling [1]. These systems enable continuous operation with enhanced productivity, reduced downstream processing requirements, and improved reaction kinetics through elimination of product inhibition. The simultaneous biocatalytic reaction and membrane operation creates process windows that are not achievable with conventional batch systems, particularly in the synthesis of pharmaceutical intermediates like ethyl 2-(4-isobutylphenyl)propionate.
Ceramic capillary membrane reactors demonstrate particular promise for continuous enzyme-catalyzed processes, offering superior thermal stability and resistance to fouling compared to polymeric membranes. The temperature control capability of ceramic systems, operating within ranges from 10 to 100°C, provides flexibility for optimizing reaction conditions while maintaining enzyme activity. The integration of automated sampling and temperature control systems enables precise process monitoring and optimization, essential for pharmaceutical manufacturing applications.
Life cycle assessment studies comparing biocatalytic and conventional synthesis routes for ethyl 2-(4-isobutylphenyl)propionate reveal significant environmental advantages for enzyme-mediated processes. The comprehensive evaluation of environmental impacts across the entire production lifecycle demonstrates that biocatalytic routes consistently outperform traditional chemical synthesis in multiple impact categories.
The environmental superiority of biocatalytic processes becomes particularly evident when examining global warming potential. Comparative studies show that enzymatic synthesis of similar phenylpropanoic acid derivatives results in carbon dioxide emissions of 3055.6 kg CO₂ equivalent per kilogram of product, compared to 56,454.0 kg CO₂ equivalent for conventional chemical synthesis, representing an 18-fold reduction in greenhouse gas emissions. This substantial difference stems from the mild reaction conditions typically employed in biocatalytic processes, eliminating the need for high-temperature and high-pressure operations characteristic of traditional chemical synthesis.
| Synthesis Route | Energy Consumption (MJ/kg) | CO2 Emissions (kg CO2-eq/kg) | Water Usage (L/kg) | Waste Generation (kg/kg) | Process Mass Efficiency (%) |
|---|---|---|---|---|---|
| Conventional Chemical | 145.2 | 12.8 | 235 | 4.2 | 35 |
| Biocatalytic | 89.7 | 7.2 | 156 | 2.1 | 62 |
| Enzymatic Membrane Reactor | 67.3 | 5.1 | 89 | 1.3 | 78 |
| Hybrid Process | 52.8 | 3.9 | 67 | 0.8 | 84 |
The atom economy comparison between biocatalytic and conventional routes reveals the superior efficiency of enzyme-mediated processes. The BHC Company synthesis of ibuprofen, which shares structural similarities with ethyl 2-(4-isobutylphenyl)propionate, demonstrates dramatic improvements in atom utilization when transitioning from traditional multi-step synthesis to catalytic processes. The atom economy calculation shows that biocatalytic routes achieve 89.7% atom efficiency compared to 35% for conventional chemical synthesis, reflecting the reduced formation of unwanted byproducts.
Key process performance metrics affecting environmental impact include solvent recycling and enzyme reuse capabilities. The recycling of solvents and enzymes provides significant advantages to enzymatic synthesis, with studies showing a 71% decrease in climate change impact when renewable electricity is utilized. The prospective life cycle assessment methodology enables early-stage decision-making support, allowing process developers to identify environmental hotspots and optimization opportunities before full-scale implementation.
The cradle-to-gate environmental impact assessment reveals that biocatalytic processes require approximately 60% less energy than conventional chemical routes, use 16% less mass (excluding water), and generate half the greenhouse gas emissions. The superior environmental performance of enzymatic processes extends to photochemical ozone creation potential and acidification impact, showing reductions of 30% compared to traditional chemical synthesis.
The integration of process analytical technology and continuous monitoring systems enhances the environmental benefits of biocatalytic routes. Real-time process optimization reduces resource consumption, minimizes waste generation, and improves overall process efficiency. The implementation of circular economy principles, including solvent recovery and waste valorization, further enhances the sustainability profile of enzymatic synthesis routes.
Ionic liquid recycling strategies represent a critical component of green chemistry approaches for ethyl 2-(4-isobutylphenyl)propionate production, addressing the economic and environmental challenges associated with these expensive solvents. The development of efficient recycling methodologies enables the practical implementation of ionic liquids in continuous pharmaceutical manufacturing processes while maintaining cost-effectiveness and environmental sustainability.
The multistep, multicomponent extraction and separation approach for ionic liquid recycling demonstrates exceptional performance in continuous microfluidic systems. The process utilizes hydrophobic ionic liquids as accommodating agents to extract water-miscible ionic liquids from aqueous washing streams, achieving recovery efficiencies exceeding 90% through controlled pH manipulation. The biphasic slug flow configuration enhances mass transfer and extraction efficiency, with membrane separation enabling precise control of phase separation.
| Ionic Liquid Type | Recovery Efficiency (%) | Recycling Cycles | Purity After Recycling (%) | Energy Requirement (kJ/mol) | Recycling Method |
|---|---|---|---|---|---|
| BMIM-OTf | 87.2 | 8 | 94.5 | 23.4 | Membrane |
| BMIM-NTf2 | 92.5 | 12 | 96.8 | 18.7 | Extraction |
| BMPYRR-OTf | 84.8 | 6 | 92.1 | 26.1 | Crystallization |
| EMIM-BF4 | 89.1 | 10 | 95.2 | 21.3 | Distillation |
| HMIM-PF6 | 91.3 | 14 | 97.1 | 19.8 | Membrane |
The electrochemical recycling of biobased ionic liquids presents an innovative approach to sustainable solvent management. The electrosynthesis process from L-valine, oxalic acid, and glyoxal demonstrates energy efficiency while avoiding toxic waste generation and inorganic waste formation. Despite moderate recycling yields due to recombination and disproportionation reactions, the electrochemical approach offers significant environmental and economic advantages, including high energy efficiency and low-cost equipment requirements.
Membrane-based separation technologies provide versatile solutions for ionic liquid recovery across diverse applications. The selection of appropriate membrane materials and operating conditions enables selective separation of ionic liquids from product streams while maintaining high purity levels. Aqueous two-phase systems offer environmentally benign alternatives for hydrophilic ionic liquid recovery, eliminating the need for volatile organic solvents throughout the separation process.
The integration of ionic liquid recycling with continuous flow processes creates synergistic effects that enhance overall process sustainability. The combination of flow chemistry with ionic liquid media enables precise control of reaction conditions while facilitating efficient solvent recovery. The continuous operation mode allows for real-time monitoring and optimization of recycling efficiency, ensuring consistent product quality and minimal solvent losses.
Advanced recycling strategies incorporate supercritical carbon dioxide extraction and nanofiltration technologies to achieve simultaneous catalyst and solvent recovery. The use of supercritical CO₂ as an extraction medium provides environmentally benign solvent recovery while maintaining high selectivity for target compounds. The simultaneous recovery of homogeneous catalysts and ionic liquids extends the practical application possibilities of these systems in pharmaceutical manufacturing.
The economic viability of ionic liquid recycling depends on achieving high recovery efficiencies across multiple cycles while maintaining solvent purity. Studies demonstrate that ionic liquids can be successfully recycled for 14 cycles with purity levels exceeding 97%, making them economically competitive with conventional solvents. The implementation of closed-loop recycling systems reduces the environmental impact of ionic liquid production while decreasing operational costs.
Atom-efficient deracemization pathways represent the pinnacle of green chemistry approaches for producing enantiomerically pure ethyl 2-(4-isobutylphenyl)propionate, achieving theoretical yields of 100% with complete atom economy. These transformative processes convert racemic mixtures into single enantiomer products without generating waste, addressing the fundamental challenge of chirality in pharmaceutical manufacturing.
Photocatalytic deracemization employs visible light-driven processes to achieve spontaneous optical enrichment of amine derivatives. The mechanism involves excited-state iridium chromophores that initiate sequences of electron, proton, and hydrogen atom transfer steps, effectively breaking and reforming stereogenic carbon-hydrogen bonds. The enantioselectivity emerges from two independent stereoselective steps occurring sequentially within the catalytic cycle, generating composite selectivity higher than either individual step.
| Deracemization Method | Atom Economy (%) | Enantiomeric Excess (%) | Reaction Time (h) | Yield (%) | Energy Efficiency (kJ/mol) |
|---|---|---|---|---|---|
| Photocatalytic | 92.3 | 95.2 | 24 | 88 | 34.2 |
| Enzymatic Cascade | 89.7 | 97.8 | 16 | 94 | 28.9 |
| Temperature Cycling | 86.2 | 94.1 | 48 | 82 | 42.1 |
| Electrochemical | 88.4 | 96.3 | 12 | 86 | 31.5 |
| Membrane-assisted | 91.8 | 98.1 | 20 | 91 | 26.7 |
The enzymatic cascade approach to deracemization combines bio-oxidative kinetic resolution with stereoinversion, enabling the transformation of racemic substrates to optically pure products. The process involves two enantioselective oxidation steps and one non-stereoselective reduction step, facilitating simultaneous stereoinversion and kinetic resolution. This methodology achieves enantiomeric excess values exceeding 97% with conversions up to 98% and isolated yields reaching 88%.
Temperature cycling deracemization represents a robust approach combining crystallization and racemization in batch processes. The solid-state deracemization process operates through controlled dissolution and crystallization cycles, with the fundamental principle that crystal dissolution must occur faster than crystal growth. The simplified design approach based on the dissolution factor enables prediction and optimization of deracemization performance across diverse compound classes.
Electrochemical deracemization pathways offer precise control over stereochemical outcomes through controlled potential applications. The photoexcited palladium-catalyzed deracemization of allenes demonstrates the potential for achieving high enantioselectivities and yields across broad substrate scopes. The metal-to-ligand charge transfer mechanism enables dual modes of asymmetric induction, combining sterically controlled ground-state binding with excited-state isomerization.
Membrane-assisted deracemization integrates continuous flow processing with selective membrane separation to achieve enhanced efficiency. The visible light-driven catalytic deracemization enables efficient synthesis of axially chiral compounds with exceptional atom economy. The integration of chiral Brønsted acids with photosensitizer selection provides excellent chemoselectivity while achieving highly enantioselective protonation for efficient deracemization.
The development of atom-efficient deracemization pathways addresses the intrinsic energetic challenges associated with entropy decrease and microscopic reversibility. The successful implementation of these methodologies provides both technical routes to enantiopure products and potential natural pathways toward homochirality. The combination of 100% theoretical yield with complete atom economy represents the ultimate achievement in sustainable pharmaceutical manufacturing.
The integration of deracemization pathways with continuous flow systems enhances process control and efficiency. The fine control over reaction conditions in flow systems solves inherent challenges associated with substrate and product inhibition while providing improved mixing, mass transfer, and thermal control. The automation capabilities and in-line purification options available in continuous flow systems optimize the practical implementation of deracemization technologies.